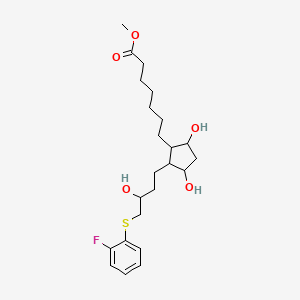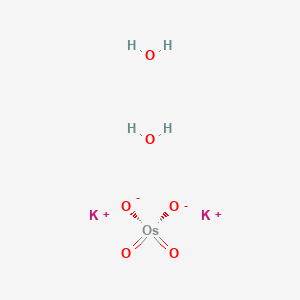![molecular formula C29H42FN3O7S B570738 (E,3R,5S)-7-[4-(4-fluorophényl)-2-[(2-hydroxy-2-méthylpropyl)sulfonyl-méthylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-énoate de tert-butyle CAS No. 1714147-49-5](/img/structure/B570738.png)
(E,3R,5S)-7-[4-(4-fluorophényl)-2-[(2-hydroxy-2-méthylpropyl)sulfonyl-méthylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-énoate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate: is a chemical compound that serves as an intermediate in the synthesis of Rosuvastatin-related compounds . Rosuvastatin is a well-known statin used to lower cholesterol levels and prevent cardiovascular diseases. This compound plays a crucial role in the pharmaceutical industry, particularly in the production of cholesterol-lowering medications.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of Rosuvastatin and related compounds.
- Employed in the development of new cholesterol-lowering agents .
Biology:
- Studied for its effects on lipid metabolism and cholesterol biosynthesis.
- Used in research to understand the molecular mechanisms of statins .
Medicine:
- Integral in the production of Rosuvastatin, a widely prescribed statin for managing hypercholesterolemia and preventing cardiovascular diseases .
Industry:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the Rosuvastatin Core: The core structure of Rosuvastatin is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group transformations.
Introduction of the S-Desmethyl Group: The S-Desmethyl group is introduced through selective demethylation reactions.
Addition of the 2-Hydroxy-2-Methylpropyl Group: This step involves the addition of the 2-hydroxy-2-methylpropyl group to the core structure using appropriate reagents and catalysts.
Formation of the Tert-Butyl Ester: The final step involves esterification to form the tert-butyl ester derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Substitution reactions are common, especially for introducing or modifying functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various derivatives of Rosuvastatin, each with specific functional groups tailored for different pharmacological properties .
Mécanisme D'action
The mechanism of action of (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate is closely related to that of Rosuvastatin. It inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets include HMG-CoA reductase and various proteins involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
S-Desmethyl-S-(2-hydroxy-2-methylpropyl) Rosuvastatin Sodium Salt: Similar in structure but differs in the counterion, which can affect solubility and pharmacokinetics.
Rosuvastatin Calcium: Another derivative used in the pharmaceutical industry with different pharmacological properties.
Uniqueness:
- The tert-butyl ester group in (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate provides unique solubility and stability characteristics, making it a valuable intermediate in the synthesis of Rosuvastatin .
This detailed article provides a comprehensive overview of (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42FN3O7S/c1-18(2)25-23(14-13-21(34)15-22(35)16-24(36)40-28(3,4)5)26(19-9-11-20(30)12-10-19)32-27(31-25)33(8)41(38,39)17-29(6,7)37/h9-14,18,21-22,34-35,37H,15-17H2,1-8H3/b14-13+/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRVCWOXOGDOIJ-WRBWEIJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42FN3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1,2]oxazolo[4,3-g][2,1]benzoxazole](/img/structure/B570655.png)



![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)




![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)

